molecular formula C8H7FO3 B1301886 4-Fluorophenylglyoxal hydrate CAS No. 447-43-8

4-Fluorophenylglyoxal hydrate

Cat. No. B1301886
CAS RN: 447-43-8
M. Wt: 170.14 g/mol
InChI Key: JZJXSEZCPBRRLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride is described as a crystalline solid with high stability and utility as a deoxofluorinating agent . Another paper discusses the synthesis of 4-deoxy-4-fluoro-xyloside derivatives using click chemistry, which are evaluated as inhibitors of glycosaminoglycan biosynthesis . Additionally, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine is characterized by various spectroscopic methods and crystallography .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and physical properties. The paper on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine provides detailed crystallographic data, indicating that the compound belongs to the monoclinic system with specific lattice parameters . Another study presents the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative with a 4-fluorophenyl group, highlighting the planarity of the molecule and the conformation of the pyrrolidin ring .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is explored in several papers. For example, the fluorogenic reagent 4-(2-cyanoisoindolyl)phenylisothiocyanate reacts with amino acids to produce thiocarbamoyl derivatives, which are then converted to thiohydantoin derivatives for chromatographic separation and detection . The deoxofluorinating agent mentioned earlier is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are diverse and depend on the specific structure and substituents. The paper on fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4'-yl benzoates discusses the melting points and transition temperatures of these esters, providing insights into the effects of fluoro-substitution on these properties . Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions are characterized by their thermal and magnetic properties, demonstrating the influence of the fluorinated ligand on the behavior of the complexes .

Scientific Research Applications

1. Protein Engineering

Fluorinated amino acids, such as those derived from 4-Fluorophenylglyoxal hydrate, are instrumental in protein engineering. They improve structural, biological, and pharmacological properties of peptides and proteins. The physicochemical properties of fluorinated amino acids in protein environments have been studied using quantum mechanics and molecular dynamics approaches. These studies reveal that fluorine atoms in protein environments can form weak hydrogen bonds and increase hydrophobicity, essential for protein engineering applications (Samsonov et al., 2009).

2. Fluorescent Probes in Biological and Water Samples

The development of fluorescent probes for detecting various compounds in biological and water samples is another application. For instance, a specific fluorescent probe designed for N2H4 detection employed a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site. This probe exhibited a large Stokes shift, low cytotoxicity, and efficient fluorescence imaging, demonstrating its potential in environmental and biological analysis (Zhu et al., 2019).

3. Inhibitors of Glycosaminoglycan Biosynthesis

4-Fluorophenylglyoxal hydrate derivatives have been explored as potential inhibitors of glycosaminoglycan biosynthesis. These derivatives can selectively inhibit the biosynthesis of heparan sulfate and chondroitin sulfate/dermatan sulfate without affecting cell viability. This property is significant in understanding proteoglycans' biological actions and developing therapeutic agents for diseases involving glycosaminoglycans (Tsuzuki et al., 2010).

4. High-Performance Polymers

4-Fluorophenylglyoxal hydrate is used in synthesizing high-performance polymers with notable solubility and thermal properties. These polymers are employed in engineering plastics and membrane materials, showcasing their versatility and applicability in various industrial applications (Xiao et al., 2003).

5. Continuous Production of Pharmaceutical Intermediates

The compound is involved in the continuous production of pharmaceutical intermediates, such as (S)-4-fluorophenylglycine, using biocatalysts in packed bed bioreactors. This process demonstrates a high conversion rate and operational stability, indicating significant industrial potential for large-scale production (Lin et al., 2019).

6. Sensing pH and Metal Cations

The compound is used in developing fluorescent probes sensitive to pH changes and metal cations. These probes are designed for significant fluorescence enhancement under specific conditions, useful in various scientific and industrial applications (Tanaka et al., 2001).

Safety And Hazards

4-Fluorophenylglyoxal hydrate is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXSEZCPBRRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372087
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylglyoxal hydrate

CAS RN

447-43-8
Record name 4-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylglyoxal hydrate
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Synthesis routes and methods I

Procedure details

4-Fluoroacetophenone (27.6 g, 0.2 moles) was dissolved in dimethylsulfoxide (140 ml). 48% Hydrobromic acid (101.1 g, 68.0 ml, 0.6 moles) was added over 20 minutes. The resulting solution was aged at 55-60° C. for 22 hours. The mixture was cooled to room temperature and partitioned between water (1.0 liters) and ethyl acetate (250 ml). The aqueous phase was extracted with ethyl acetate (2×250 ml). The combined ethyl acetate extracts were filtered and solvent switched to toluene at 60° C. under reduced pressure. The solution was diluted to 200 ml with toluene, and water (10 ml) was added. The resulting slurry was stirred at room temperature for 18 hours then at 0° C. for 1 hour. The product was collected by filtration and washed with cold toluene (50 ml). The solid was sucked down on the filter for 30 minutes and air dried to constant weight to afford 4-fluorophenylglyoxal hydrate (24.8 g) as a white solid in 73% yield.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using essentially the same procedure as described by H. A. Riley and A. R. Gray in Organic Synthesis, Collective Volume II, p. 509 for the preparation of phenylglyoxal hydrate, but using 4′-fluoroacetophenone in place of acetophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
… It has been found that the 4-fluorophenylglyoxal hydrate interacts with N-methoxy-N’-phenylurea in acetic acid during 99 h at 26 C yielding the mixture of 5-(4-fluorophenyl)-cis-4,5-…
Number of citations: 0 chemistry.dnu.dp.ua
A Jana, P Bhaumick, LH Choudhury - New Journal of Chemistry, 2020 - pubs.rsc.org
… derivatives such as 4-methoxyphenylglyoxal, 3-methoxyphenylglyoxal, 3,4-dimethoxy phenylglyoxal, 3,4-(methylenedioxy)phenylglyoxal and 4-fluorophenylglyoxal hydrate provided …
Number of citations: 7 pubs.rsc.org
MM Zhao, JM McNamara, GJ Ho… - The Journal of …, 2002 - ACS Publications
… The other fragment, 4-fluorophenylglyoxal hydrate 15, was prepared from inexpensive 4-fluoroacetophenone by treatment with aqueous HBr/DMSO in ∼80% yield. Simply heating a …
Number of citations: 80 pubs.acs.org
TF Anguella Jr - 2017 - search.proquest.com
… Our successful attempts led us to our current understanding that 4Fluorophenylglyoxal hydrate and 3,4-difluorophenylglyoxal hydrate could be crosslinking Ara h 2 proteins in the same …
Number of citations: 3 search.proquest.com
V Shtamburg, A Anishchenko, V Shtamburg, A Mazepa… - 2017 - dspace.dsau.dp.ua
Firstly 5-phenyl-2-thioxoimidazolidin-4-one (1a) had been synthesized from phenylglyoxal hydrate by interaction with thiourea in aqueous solution at room temperatures. 1 But in this …
Number of citations: 4 dspace.dsau.dp.ua
TD Nelson - Strategies and Tactics in Organic Synthesis, 2005 - Elsevier
… The desired oxazinone was created by the condensation of 4fluorophenylglyoxal hydrate 59 with amino alcohol 58. The initial diastereoselectivity of this condensation was 2:1 (60:61). …
Number of citations: 5 www.sciencedirect.com
JT Minor, CA Vanderwerf - The Journal of Organic Chemistry, 1952 - ACS Publications
As a continuation of our studies on the effect of substituting fluorine into the molecules of compounds of medicinal interest, we have synthesized fluorinecontaining derivatives of N, N-…
Number of citations: 20 pubs.acs.org
V Shtamburg, V Shtamburg, A Anishchenko, A Mazepa… - 2018 - dspace.dsau.dp.ua
… 4-Fluorophenylglyoxal hydrate (110 mg, 0.648 mmol) was converted in anhydrous fluorophenylglyoxal by heating to 130 ºC under vacuum (10 Torr), then it was dissolved in benzene …
Number of citations: 1 dspace.dsau.dp.ua
FW Lewis, K Bird, JP Navarro, R El Fallah… - Dalton …, 2022 - pubs.rsc.org
… To a solution of glycine hydroxamic acid 5a (0.32 g, 3.50 mmol) in ethanol (45 mL) and water (45 mL) was added 4-fluorophenylglyoxal hydrate (0.60 g, 3.50 mmol, 1 eq.). The solution …
Number of citations: 3 pubs.rsc.org
ВГ Штамбург, ВВ Штамбург, АО Аніщенко… - 2018 - dspace.dsau.dp.ua
… 4-Fluorophenylglyoxal hydrate (110 mg, 0.648 mmol) was converted in anhydrous fluorophenylglyoxal by heating to 130 ºC under vacuum (10 Torr), then it was dissolved in benzene …
Number of citations: 0 dspace.dsau.dp.ua

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